

# Physical and chemical properties of (2-(Trifluoromethyl)thiazol-5-yl)methanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (2-(Trifluoromethyl)thiazol-5-yl)methanol

**Cat. No.:** B181452

[Get Quote](#)

## An In-depth Technical Guide to (2-(Trifluoromethyl)thiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(2-(Trifluoromethyl)thiazol-5-yl)methanol** is a heterocyclic organic compound featuring a thiazole ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 5-position. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, suggests that this molecule may possess unique physicochemical and biological properties of interest in drug discovery and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule. This guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the potential biological significance of this compound based on current scientific literature.

## Physicochemical Properties

Detailed experimental data for the physical and chemical properties of **(2-(Trifluoromethyl)thiazol-5-yl)methanol** are not extensively available in peer-reviewed

literature. The following tables summarize its basic identifiers and predicted properties based on computational models.

Table 1: Compound Identifiers

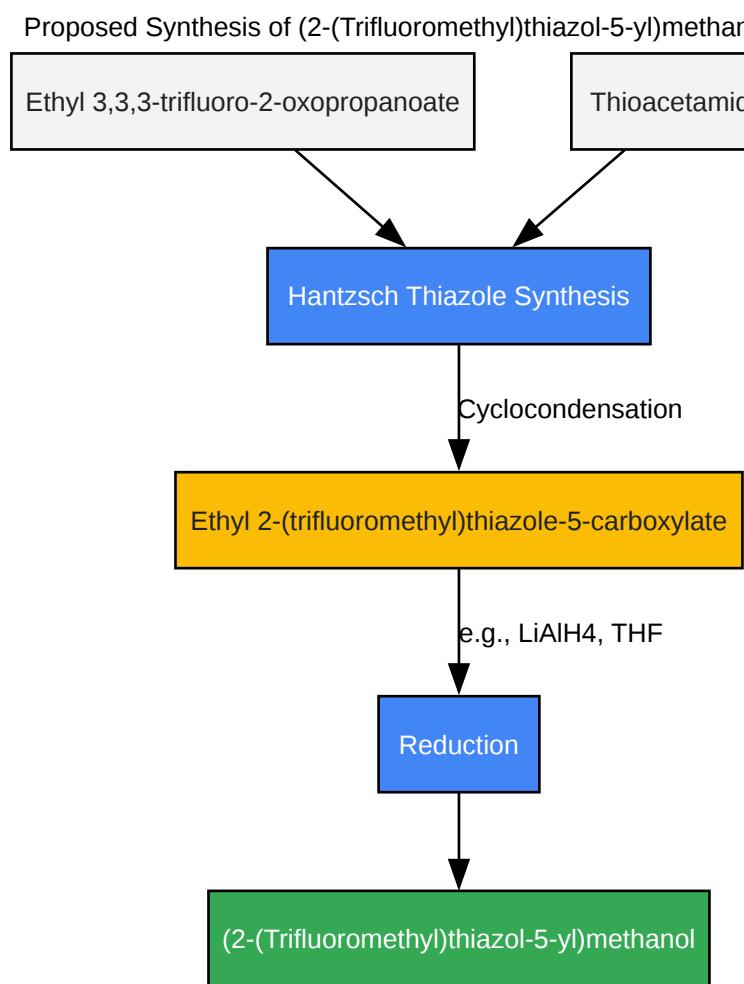

| Identifier        | Value                                               |
|-------------------|-----------------------------------------------------|
| CAS Number        | 131748-97-5 <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C5H4F3NOS                                           |
| Molecular Weight  | 183.15 g/mol                                        |
| SMILES            | OCC1=CN=C(S1)C(F)(F)F                               |
| InChI Key         | Not readily available                               |

Table 2: Predicted Physicochemical Data

| Property      | Predicted Value    | Notes                                                                      |
|---------------|--------------------|----------------------------------------------------------------------------|
| Melting Point | Data not available | Likely a solid at room temperature based on analogous compounds.           |
| Boiling Point | Data not available |                                                                            |
| pKa (acidic)  | Data not available | The hydroxyl proton is weakly acidic.                                      |
| pKa (basic)   | Data not available | The thiazole nitrogen is weakly basic.                                     |
| LogP          | Data not available | The trifluoromethyl group increases lipophilicity.                         |
| Solubility    | Data not available | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. |
| Storage       | 2-8°C              | Recommended for maintaining chemical stability.                            |

# Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **(2-(Trifluoromethyl)thiazol-5-yl)methanol** is not widely published. However, a plausible synthetic route can be inferred from established methods for the synthesis of substituted thiazoles, particularly the Hantzsch thiazole synthesis, followed by reduction of a carboxylic acid or ester. A proposed synthetic workflow is outlined below.



[Click to download full resolution via product page](#)

Caption: A proposed two-step synthetic workflow for **(2-(Trifluoromethyl)thiazol-5-yl)methanol**.

## Proposed Experimental Protocol:

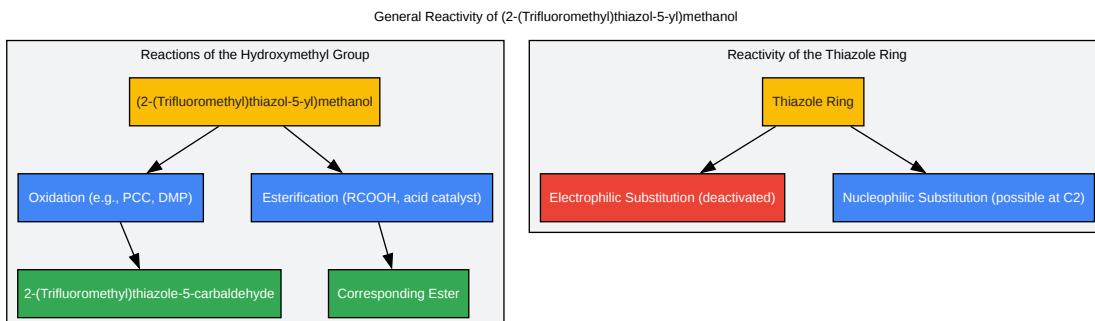
### Step 1: Synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate

This step is a variation of the Hantzsch thiazole synthesis.

- To a solution of ethyl 3,3,3-trifluoro-2-oxopropanoate (1 equivalent) in a suitable solvent such as ethanol or dioxane, add thioacetamide (1 equivalent).
- The reaction mixture is heated to reflux and stirred for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography on silica gel to yield ethyl 2-(trifluoromethyl)thiazole-5-carboxylate.

### Step 2: Reduction to **(2-(Trifluoromethyl)thiazol-5-yl)methanol**

This step involves the reduction of the ester to a primary alcohol.


- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.
- The solution is cooled to 0°C in an ice bath.
- A reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5-2 equivalents), is added portion-wise with careful temperature control.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until TLC indicates the complete consumption of the starting material.

- The reaction is quenched by the sequential and careful addition of water, followed by a 15% sodium hydroxide solution, and then more water.
- The resulting slurry is filtered, and the filter cake is washed with THF or ethyl acetate.
- The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
- The crude **(2-(Trifluoromethyl)thiazol-5-yl)methanol** can be further purified by column chromatography if necessary.

## Chemical Reactivity

The chemical reactivity of **(2-(Trifluoromethyl)thiazol-5-yl)methanol** is governed by the interplay of the electron-withdrawing trifluoromethyl group, the electron-rich thiazole ring, and the reactive hydroxymethyl group.

- Thiazole Ring: The trifluoromethyl group at the C2 position is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution and makes the C2 proton less acidic compared to unsubstituted thiazoles. Nucleophilic aromatic substitution may be possible under forcing conditions.
- Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution.



[Click to download full resolution via product page](#)

Caption: A diagram illustrating the potential chemical reactivity of the molecule.

## Potential Biological Activity and Applications

While there is no specific biological activity reported for **(2-(Trifluoromethyl)thiazol-5-yl)methanol**, the thiazole and trifluoromethyl moieties are present in numerous bioactive compounds.

- **Anticancer:** Many thiazole derivatives have been investigated for their anticancer properties. For instance, a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity.[3]
- **Antimicrobial and Antifungal:** Thiazole derivatives are known to exhibit a broad range of antimicrobial and antifungal activities.[4]
- **Agrochemicals:** Thiazoles are also found in some fungicides and insecticides.[4]

- Drug Development Intermediate: Given its functional groups, this compound can serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The trifluoromethyl group can improve the pharmacological profile of lead compounds.

Researchers investigating new therapeutic agents, particularly in the areas of oncology and infectious diseases, may find **(2-(Trifluoromethyl)thiazol-5-yl)methanol** to be a valuable starting point or scaffold for chemical library synthesis. The introduction of this moiety into known bioactive molecules could lead to the development of novel drug candidates with improved efficacy and pharmacokinetic properties.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (2-(trifluoromethyl)thiazol-5-yl)methanol | 131748-97-5 | <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000000/> [cochemical.com]
- 2. CAS 131748-97-5 | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of (2-(Trifluoromethyl)thiazol-5-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181452#physical-and-chemical-properties-of-2-trifluoromethyl-thiazol-5-yl-methanol]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)